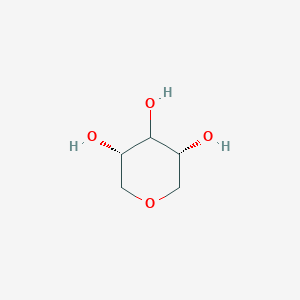

(3S,5R)-oxane-3,4,5-triol

Description

Contextualizing (3S,5R)-Oxane-3,4,5-triol within Oxane Chemistry

Oxane is the preferred IUPAC name for a saturated six-membered ring containing five carbon atoms and one oxygen atom, also commonly known as tetrahydropyran (B127337). wikidata.orgvulcanchem.com This heterocyclic system is a prevalent structural unit in a vast array of natural products, particularly carbohydrates, and serves as a versatile building block in synthetic organic chemistry. ethernet.edu.et The introduction of multiple hydroxyl groups onto the oxane ring, creating polyhydroxylated systems like oxane-triols, significantly increases molecular polarity and the potential for specific biological interactions through hydrogen bonding.

This compound is a specific stereoisomer of a polyhydroxylated oxane. Its structure is characterized by a central oxane ring decorated with three hydroxyl (-OH) groups at positions 3, 4, and 5. The descriptor "(3S,5R)" defines the absolute configuration at two of the chiral centers, which dictates the precise three-dimensional arrangement of these hydroxyl groups. While this parent triol is not a widely commercialized or extensively studied compound in isolation, its core structure is integral to many complex glycosides and polyketide natural products where it often forms part of a sugar mimic or a pharmacologically active component. nih.gov The chemistry of these larger molecules, from synthetic strategies to biological function, is fundamentally influenced by the underlying oxane-triol core. vulcanchem.com

Significance of Stereochemistry in Polyhydroxylated Oxane Ring Systems

Stereochemistry is paramount in polyhydroxylated ring systems, as minor changes in the spatial orientation of hydroxyl groups can lead to dramatic differences in biological activity. vulcanchem.com The specific "(3S,5R)" configuration of the titular compound, along with the stereocenter at C4, defines a distinct spatial arrangement of its hydroxyl groups, which in turn governs how the molecule presents its hydrogen-bonding donors and acceptors to interact with biological targets like enzymes and receptors. vulcanchem.com

For instance, in complex glycosides, the stereochemistry of the oxane core is critical for its recognition by glycosidases or its binding affinity to cellular transporters. The defined stereochemistry of 20(R)-Ginsenoside Rh2, which contains a polyhydroxylated oxane moiety, is central to its biological activity, distinguishing it from its 20(S) isomer. vulcanchem.com Similarly, the precise stereochemical arrangement in synthetic molecules designed as enzyme inhibitors is a key determinant of their potency and selectivity. vulcanchem.comvulcanchem.com The development of synthetic methods that can control the stereochemical outcome, such as diastereoselective cascade reactions to form tetrahydropyrans, is an active area of research. acs.org This highlights the importance of being able to synthesize specific stereoisomers like this compound, even as a substructure within a more complex molecule.

Current Research Trajectories and Academic Relevance

While direct research on this compound is not prominent, its academic relevance can be inferred from the extensive research on its more complex derivatives. These substituted oxane-triols are being investigated across multiple fields, suggesting potential research trajectories for the parent scaffold.

Medicinal Chemistry and Drug Discovery: The oxane-triol motif is a key component in compounds designed as inhibitors for enzymes and cellular transporters. For example, derivatives are used to study the inhibition of sodium-glucose cotransporters (SGLTs). The polyhydroxylated nature of the ring mimics natural sugars, allowing these molecules to be recognized by the active sites of carbohydrate-processing enzymes or transporters. vulcanchem.com This makes the oxane-triol scaffold a valuable starting point for developing new therapeutic agents for conditions like diabetes or obesity.

Natural Product Synthesis: Polyhydroxylated six-membered rings are common in marine natural products and other complex molecules with potent biological activities. nih.gov The synthesis of these natural products often requires the stereocontrolled construction of substituted oxane systems. acs.orgacs.org Therefore, developing efficient synthetic routes to fundamental building blocks like this compound is of significant academic interest.

Biochemical Probes: The ability of oxane-triol derivatives to interact with specific biological targets makes them useful as biochemical tools. They can be used to study metabolic pathways, probe enzyme mechanisms, or identify new drug targets. For example, compounds containing this core have been investigated for their anticancer and antioxidant properties.

The study of simpler scaffolds like this compound can provide fundamental insights into the structure-activity relationships that govern the function of more complex, biologically active molecules.

Data Tables

Since detailed experimental data for the unsubstituted this compound are not widely available in the literature, the following table presents physicochemical properties for several more complex, substituted compounds that contain the oxane-3,4,5-triol core. This provides context for the types of properties associated with this structural class.

Table 1: Physicochemical Properties of Representative Substituted Oxane-3,4,5-triol Derivatives Note: This data is for related, more complex compounds, not the parent this compound.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features | Reference(s) |

|---|---|---|---|---|

| 2-(Hydroxymethyl)-6-phenylmethoxyoxane-3,4,5-triol | C₁₃H₁₈O₆ | 270.28 | Contains a phenylmethoxy (benzyloxy) group at C6. | vulcanchem.com |

| 6-[4-(hydroxymethyl)-2,6-dimethoxyphenoxy]oxane-3,4,5-triol | C₁₅H₂₂O₉ | 362.33 | Features a substituted dimethoxyphenoxy group. | naturalproducts.net |

| 2-[(3S,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | C₁₂H₂₃NO₉ | 325.31 | A piperidine (B6355638) ring is glycosidically linked to the oxane. | vulcanchem.com |

Structure

3D Structure

Properties

IUPAC Name |

(3S,5R)-oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c6-3-1-9-2-4(7)5(3)8/h3-8H,1-2H2/t3-,4+,5? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXAMTEJJAZOINB-NGQZWQHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CO1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C([C@H](CO1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3s,5r Oxane 3,4,5 Triol and Its Stereoisomers

Stereoselective Synthesis Approaches to Polyhydroxylated Oxane Rings

The construction of the polyhydroxylated oxane ring with specific stereochemistry is a pivotal challenge in the synthesis of compounds like (3S,5R)-oxane-3,4,5-triol. A variety of stereoselective methods have been developed to address this, often employing strategies that leverage chiral pool starting materials or asymmetric catalysis.

One of the most powerful approaches involves the use of carbohydrates as chiral precursors. Sugars, such as D-glucose, provide a readily available source of multiple stereocenters, which can be strategically manipulated to form the desired oxane ring. For instance, the synthesis of a related compound, 2-(hydroxymethyl)-6-[(3-nitrophenyl)amino]oxane-3,4,5-triol, has been achieved through the cyclization of glucose derivatives. This strategy takes advantage of the inherent stereochemistry of the starting material to control the configuration of the newly formed heterocyclic ring.

Another prevalent strategy is the intramolecular cyclization of acyclic precursors. This can be achieved through various methods, including the acid- or base-catalyzed ring-opening of epoxides. The stereochemical outcome of these cyclizations is often dictated by the stereochemistry of the starting material and the reaction conditions. For example, the treatment of 1-(γ-epoxypropyl)cyclohexan-1-ol with a base in aqueous dimethyl sulfoxide (B87167) has been shown to yield the corresponding oxetane (B1205548) as the major product. While this example leads to a four-membered ring, similar principles of intramolecular nucleophilic attack on an epoxide can be applied to the synthesis of six-membered oxane rings from appropriately substituted epoxy alcohols. The stereochemistry of the epoxide and the alcohol in the acyclic precursor directly influences the stereochemistry of the resulting cyclic ether.

Total Synthesis Strategies Incorporating the this compound Scaffold

While the total synthesis of this compound as a standalone target is not extensively documented in readily available literature, the synthesis of natural products containing this or closely related polyhydroxylated oxane scaffolds provides valuable insights into relevant synthetic strategies. These total syntheses often involve intricate multi-step sequences where the formation of the oxane ring is a key strategic element.

For instance, the synthesis of various natural products containing diquinane or bicyclo[3.3.0]octane units showcases the complexity of constructing specific carbocyclic and heterocyclic frameworks within a larger molecular context. nih.gov Although not directly focused on oxane-3,4,5-triol, these syntheses employ a wide range of modern synthetic methods, including stereoselective cyclizations and functional group interconversions, which are applicable to the synthesis of polyhydroxylated oxanes.

The synthesis of highly hydroxylated azepane iminosugars, which are seven-membered ring analogues of the target molecule, also offers transferable strategies. nih.gov These syntheses often start from carbohydrate precursors and utilize key reactions like osmium-catalyzed aminohydroxylation to introduce new stereocenters with high control. The principles of stereocontrol and functional group manipulation in these syntheses can be adapted for the construction of the this compound scaffold.

Chemoenzymatic Synthesis of Oxane-3,4,5-triol Derivatives

Chemoenzymatic approaches, which combine the selectivity of enzymatic transformations with the versatility of chemical synthesis, offer a powerful tool for the synthesis of chiral compounds like this compound. Enzymes can catalyze reactions with high enantio- and regioselectivity, often under mild conditions.

One common chemoenzymatic strategy is the kinetic resolution of a racemic mixture of a precursor to the desired oxane-triol. For example, lipases are frequently used to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated product from the unreacted enantiomer. This approach has been successfully applied to the synthesis of various chiral compounds.

Another powerful chemoenzymatic method is the desymmetrization of a meso-compound. A meso-compound with two enantiotopic functional groups can be selectively transformed by an enzyme to yield a chiral product. For example, the desymmetrization of meso-N-acylaziridines has been achieved using a chiral gadolinium catalyst derived from D-glucose. acs.org This principle could be applied to a suitably substituted meso-oxane derivative to introduce the desired stereochemistry.

Furthermore, one-pot chemoenzymatic cascades can be designed to produce chiral molecules from simple achiral starting materials. For instance, the synthesis of chiral 1,3-diols has been accomplished through a one-pot combination of an enantioselective aldol (B89426) reaction catalyzed by a chiral zinc complex, followed by an enzymatic reduction. nih.gov Such multi-catalyst systems provide an efficient route to complex chiral molecules and could be envisioned for the synthesis of oxane-3,4,5-triol derivatives.

| Strategy | Key Transformation | Biocatalyst/Catalyst | Potential Application to Oxane-3,4,5-triol Synthesis |

| Kinetic Resolution | Enantioselective acylation | Lipases | Resolution of a racemic precursor to this compound |

| Desymmetrization | Enantioselective modification of a meso-substrate | Chiral metal complexes, Enzymes | Stereoselective functionalization of a meso-oxane derivative |

| Cascade Reaction | Multi-step one-pot synthesis | Combination of chemo- and biocatalysts | Asymmetric synthesis from achiral starting materials |

Protecting Group Strategies in Complex Oxane Synthesis

The synthesis of polyhydroxylated compounds like this compound invariably requires the use of protecting groups to selectively mask and unmask the various hydroxyl groups. The choice of protecting groups and the strategy for their sequential removal are critical for the success of a multi-step synthesis. acs.orgjocpr.com

Common protecting groups for hydroxyl functions include ethers (e.g., benzyl (B1604629), silyl (B83357) ethers), acetals, and esters. The selection of a particular protecting group depends on its stability under various reaction conditions and the ease of its selective removal. For a molecule with multiple hydroxyl groups of similar reactivity, an orthogonal protecting group strategy is often employed. This involves using a set of protecting groups that can be removed under different, non-interfering conditions. nih.govorganic-chemistry.org

For example, in the synthesis of complex glycans, orthogonal combinations such as levulinoyl (Lev), fluorenylmethoxycarbonyl (Fmoc), and tert-butyldiphenylsilyl (TBDPS) are used to selectively deprotect specific hydroxyl groups for further functionalization. nih.gov A similar strategy would be essential for the controlled synthesis of a specific stereoisomer of oxane-3,4,5-triol.

| Protecting Group Type | Examples | Cleavage Conditions |

| Silyl Ethers | Trimethylsilyl (TMS), tert-Butyldimethylsilyl (TBDMS), tert-Butyldiphenylsilyl (TBDPS) | Fluoride (B91410) ions (e.g., TBAF), acid |

| Benzyl Ethers | Benzyl (Bn), p-Methoxybenzyl (PMB) | Hydrogenolysis (H₂/Pd-C), strong acid, oxidative cleavage (for PMB) |

| Acetals/Ketals | Acetonide, Benzylidene acetal | Acidic hydrolysis |

| Esters | Acetate (Ac), Pivaloate (Piv), Benzoate (Bz), Picoloyl (Pico) | Basic hydrolysis, specific enzymatic cleavage, catalytic cleavage (for Pico) |

Stereochemical and Conformational Analysis of 3s,5r Oxane 3,4,5 Triol Systems

Theoretical Frameworks for Conformational Analysis of Oxane Rings

The conformational analysis of oxane rings is built upon the foundational principles established for cyclohexane (B81311) systems. The six-membered oxane ring predominantly adopts a chair conformation to minimize angular and torsional strain. In this chair form, substituents can occupy either axial or equatorial positions. The relative stability of these conformations is dictated by a combination of steric and stereoelectronic interactions.

The introduction of an oxygen atom into the ring introduces polarity and lone pairs of electrons, which significantly influences the conformational equilibrium. Unlike cyclohexane, where a substituent's preference for the equatorial position is primarily driven by minimizing 1,3-diaxial steric interactions, the oxane ring exhibits more complex behavior due to the presence of the heteroatom.

Key theoretical considerations for the conformational analysis of oxane rings include:

Steric Hindrance: Similar to cyclohexanes, bulky substituents on an oxane ring prefer to occupy the more spacious equatorial positions to avoid unfavorable steric clashes with axial hydrogens on the same side of the ring (1,3-diaxial interactions).

Dipole-Dipole Interactions: The electronegative oxygen atom creates a dipole moment in the molecule. The orientation of polar substituents can lead to stabilizing or destabilizing dipole-dipole interactions, which can influence the conformational preference.

Anomeric Effect: This is a crucial stereoelectronic effect in heterocyclic chemistry, describing the tendency of an electronegative substituent at the anomeric carbon (C2) of a pyranose ring to favor the axial orientation, contrary to what would be expected based on steric considerations alone.

Gauche Effect: This effect describes the tendency of a molecule to adopt a gauche conformation when it has adjacent atoms or groups with high electronegativity. In oxane rings, this can influence the relative orientation of substituents.

For a molecule like (3S,5R)-oxane-3,4,5-triol, the interplay of these factors becomes particularly intricate due to the presence of multiple hydroxyl groups. The preferred conformation will be a delicate balance between minimizing steric repulsions of the hydroxyl groups and optimizing stabilizing stereoelectronic interactions.

Spectroscopic Techniques for Stereochemical Elucidation

Spectroscopic methods are indispensable tools for the experimental determination of the stereochemistry and conformational preferences of oxane derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy is preeminent among these techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

1H NMR: The chemical shifts (δ) and coupling constants (J) of the ring protons provide a wealth of information.

Chemical Shifts: Axial protons are typically shielded and resonate at a higher field (lower δ) compared to their equatorial counterparts. The presence of electronegative substituents like hydroxyl groups will deshield adjacent protons, shifting their signals to a lower field.

Coupling Constants: The magnitude of the vicinal coupling constant (3JH,H) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. Large coupling constants (typically 8-10 Hz) are indicative of a trans-diaxial relationship, while smaller values (1-5 Hz) are observed for axial-equatorial and equatorial-equatorial interactions.

13C NMR: The chemical shifts of the carbon atoms in the oxane ring are also sensitive to their stereochemical environment. Carbons bearing axial substituents are generally shielded and appear at a higher field compared to those with equatorial substituents (the γ-gauche effect).

Nuclear Overhauser Effect (NOE): NOE experiments, such as NOESY, can be used to establish through-space proximity between protons. For instance, strong NOE signals between a substituent and axial protons on the same face of the ring can confirm an axial orientation of that substituent.

Vibrational Spectroscopy:

Infrared (IR) and Raman Spectroscopy: These techniques can provide information about intramolecular hydrogen bonding, which can be a key factor in stabilizing certain conformations of polyhydroxylated oxanes. The O-H stretching frequencies in the IR spectrum can shift to lower wavenumbers when involved in hydrogen bonding.

Mass Spectrometry:

Vacuum Ultraviolet Mass-Analyzed Threshold Ionization (VUV-MATI) Spectroscopy: This advanced technique can be used to probe the conformational structures of molecules in the gas phase by providing detailed vibrational information about the cation.

The following table illustrates typical 1H NMR coupling constants that are instrumental in assigning the stereochemistry of substituted oxanes.

| Interaction Type | Dihedral Angle (approx.) | Typical 3JH,H (Hz) |

| Axial-Axial | 180° | 8 - 13 |

| Axial-Equatorial | 60° | 2 - 5 |

| Equatorial-Equatorial | 60° | 2 - 5 |

This table presents generalized data for oxane rings; specific values can vary based on the substitution pattern and electronic effects.

Computational Approaches to Conformational Landscapes, including Molecular Mechanics and Quantum Mechanical Methods

Computational chemistry provides powerful tools to complement experimental studies by mapping the potential energy surface of a molecule and identifying its stable conformers.

Molecular Mechanics (MM):

MM methods use classical physics to calculate the potential energy of a molecule based on a set of parameters known as a force field (e.g., MMFF, AMBER).

These methods are computationally inexpensive and are well-suited for performing conformational searches on flexible molecules to identify a large number of possible low-energy structures.

However, the accuracy of MM methods is dependent on the quality of the force field parameters, which may not always be well-calibrated for highly substituted or unusual heterocyclic systems.

Quantum Mechanical (QM) Methods:

QM methods, such as Density Functional Theory (DFT) and ab initio methods (e.g., Møller-Plesset perturbation theory, MP2), solve the Schrödinger equation to provide a more accurate description of the electronic structure and energy of a molecule.

Density Functional Theory (DFT): DFT methods, particularly with hybrid functionals like B3LYP, have become the workhorse of computational chemistry for studying the conformational preferences of organic molecules. They offer a good balance between accuracy and computational cost.

Natural Bond Orbital (NBO) Analysis: NBO analysis is a powerful tool used to analyze the results of QM calculations. It can quantify stereoelectronic interactions, such as the anomeric and gauche effects, by examining the delocalization of electron density from occupied (donor) to unoccupied (acceptor) orbitals.

The general workflow for a computational conformational analysis involves:

A conformational search using a lower-level method like MM to generate a set of candidate conformers.

Geometry optimization of the promising low-energy conformers using a higher-level QM method (e.g., DFT).

Calculation of the relative energies and thermodynamic properties (enthalpy, Gibbs free energy) of the optimized conformers to determine their relative populations at a given temperature.

The following table provides a hypothetical comparison of the relative energies of different chair conformations of a trihydroxy-oxane, as might be determined by DFT calculations.

| Conformer (Hydroxyl Orientations) | Relative Energy (kcal/mol) |

| 3a, 4e, 5e | 1.5 |

| 3e, 4a, 5e | 2.0 |

| 3e, 4e, 5a | 0.5 |

| 3e, 4e, 5e | 0.0 |

This is an illustrative table. The actual relative energies would depend on the specific stereoisomer and the level of theory used.

Influence of Substituents on Oxane Ring Conformation

The nature, position, and orientation of substituents have a profound impact on the conformational equilibrium of the oxane ring. In the case of this compound, the hydroxyl groups are the key players.

Size and Steric Demand: The hydroxyl group is relatively small, but its orientation (axial vs. equatorial) still has steric implications. An axial hydroxyl group will experience 1,3-diaxial interactions with other axial hydrogens or substituents.

Intramolecular Hydrogen Bonding: The presence of multiple hydroxyl groups allows for the possibility of intramolecular hydrogen bonding. For example, a 1,3-diaxial arrangement of two hydroxyl groups can be stabilized by a hydrogen bond, which might counteract the steric repulsion. Similarly, hydrogen bonding between adjacent equatorial and axial hydroxyl groups can influence the conformational preference.

Electronic Effects: The electron-withdrawing nature of the hydroxyl group can influence the geometry and electron distribution of the ring. Research on polyhydroxylated piperidines has shown that the electronic effect of an axial hydroxyl group can differ from that of an equatorial one, affecting properties like pKa.

For this compound, a detailed analysis would require considering the two possible chair conformations and evaluating the steric and electronic interactions for each. The preferred conformation will be the one that best accommodates the hydroxyl groups, either through equatorial positioning to minimize steric strain or through specific arrangements that allow for stabilizing intramolecular hydrogen bonds.

Anomeric and Gauche Effects in this compound Derivatives

While the this compound itself does not have a substituent at the anomeric position (C2), the principles of the anomeric and gauche effects are still highly relevant to understanding the conformational behavior of its derivatives and the interactions between the existing substituents.

The Anomeric Effect:

The anomeric effect is a stereoelectronic phenomenon that favors the axial orientation of an electronegative substituent at the carbon atom adjacent to the ring heteroatom (the anomeric carbon). This effect is generally explained by a stabilizing hyperconjugative interaction between a lone pair on the ring oxygen and the antibonding (σ*) orbital of the axial C-X bond. While not directly applicable to the parent triol, if a substituent were introduced at the C2 or C6 position, the anomeric effect would play a significant role in determining its orientation.

The Gauche Effect:

The gauche effect is the tendency for a conformation to be more stable when two vicinal electronegative substituents have a gauche (approximately 60° dihedral angle) relationship rather than an anti (180°) one. This is often attributed to stabilizing hyperconjugative interactions. In this compound, the relationships between the hydroxyl groups at C3, C4, and C5 can be subject to gauche effects. For example, the interaction between the C3-O and C4-O bonds, and the C4-O and C5-O bonds, will be influenced by these effects. The preferred conformation will seek to maximize these stabilizing gauche interactions while minimizing steric repulsions.

Derivatization Chemistry and Functionalization Strategies of 3s,5r Oxane 3,4,5 Triol

Regioselective Functionalization of Hydroxyl Groups

The selective modification of one hydroxyl group in the presence of others on the (3S,5R)-oxane-3,4,5-triol ring is paramount for controlled synthesis. This is typically achieved through the use of protecting groups that exploit the inherent differences in the steric and electronic properties of the hydroxyls.

The primary hydroxyl group, if present, is generally the most reactive due to reduced steric hindrance, allowing for its selective protection with bulky reagents like trityl (Tr) or silyl (B83357) ethers such as tert-butyldiphenylsilyl (TBDPS). For a triol system like this compound, which contains only secondary hydroxyls, regioselectivity is governed by more subtle factors, including the axial or equatorial orientation of the hydroxyl groups and the influence of neighboring substituents.

One powerful strategy involves the formation of cyclic acetals or ketals. For instance, benzylidene acetals can be used to protect vicinal diols, and the regioselective opening of these rings can subsequently liberate one of the hydroxyl groups for further functionalization. Another common approach is the use of organotin-mediated acylations. The reaction of the triol with a dibutyltin (B87310) oxide forms a stannylene acetal, which enhances the nucleophilicity of one of the coordinated oxygen atoms, directing acylation to that specific position.

Silylation is another versatile technique for achieving regioselectivity. The choice of the silylating agent and reaction conditions can allow for the selective protection of the most accessible or most reactive hydroxyl group. For example, tert-butyldimethylsilyl (TBDMS) chloride will preferentially react with the least sterically hindered hydroxyl group.

Table 1: Common Protecting Groups for Regioselective Functionalization

| Protecting Group | Abbreviation | Reagents for Introduction | Cleavage Conditions | Selectivity |

|---|---|---|---|---|

| Benzyl (B1604629) | Bn | Benzyl bromide (BnBr), NaH | Catalytic hydrogenation (H₂, Pd/C) | Generally non-selective for hydroxyls of similar reactivity |

| tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, imidazole | Tetrabutylammonium fluoride (B91410) (TBAF) | Prefers less sterically hindered hydroxyls |

| Trityl | Tr | Trityl chloride (TrCl), pyridine | Mild acid (e.g., TFA in CH₂Cl₂) | Highly selective for primary hydroxyls |

| Acetyl | Ac | Acetic anhydride (B1165640) (Ac₂O), pyridine | Mild base (e.g., NaOMe in MeOH) | Generally non-selective, but can be introduced regioselectively |

| Benzylidene acetal | Benzaldehyde dimethyl acetal, CSA | Acidic hydrolysis or hydrogenolysis | Protects vicinal cis-diols or 1,3-diols |

Glycosylation Reactions Involving the Oxane-3,4,5-triol Moiety

Glycosylation is a fundamental reaction in carbohydrate chemistry, forming the critical glycosidic bond that links monosaccharide units or attaches them to an aglycone. The this compound moiety can act as either a glycosyl donor or a glycosyl acceptor in these reactions.

When acting as a glycosyl donor, the anomeric hydroxyl group (if present, though not explicitly defined in the provided name) is typically converted into a good leaving group, such as a halide (e.g., bromide or fluoride), a trichloroacetimidate, or a thioether. Activation of this leaving group with a suitable promoter (e.g., a Lewis acid) in the presence of a glycosyl acceptor (an alcohol) leads to the formation of the glycosidic linkage. The stereochemical outcome of the glycosylation (α or β) is influenced by several factors, including the nature of the protecting groups on the donor, the solvent, and the reaction conditions. The presence of a participating protecting group (e.g., an acetyl group) at the C2 position (relative to the anomeric center) can direct the formation of a 1,2-trans-glycosidic bond through anchimeric assistance.

Conversely, a partially protected this compound with a free hydroxyl group can serve as a glycosyl acceptor. The regioselectivity of the glycosylation on the acceptor is determined by the relative reactivity of the available hydroxyl groups, which can be controlled by the protecting group strategy employed.

Formation of Ether and Ester Derivatives

The hydroxyl groups of this compound can be readily converted into ether and ester derivatives. These modifications are often used as protecting groups but can also be integral parts of the final target molecule's structure.

Ether Formation: Ether derivatives, such as methyl or benzyl ethers, are commonly prepared using the Williamson ether synthesis. This involves deprotonation of the hydroxyl groups with a strong base (e.g., sodium hydride) to form alkoxides, which then undergo nucleophilic substitution with an alkyl halide (e.g., methyl iodide or benzyl bromide). chemistrysteps.com The formation of ethers is generally not regioselective for hydroxyls of similar reactivity unless other directing groups are present. britannica.com

Ester Formation: Esterification is typically achieved by reacting the triol with an acid anhydride or an acid chloride in the presence of a base like pyridine. chemistrysteps.com Acetyl and benzoyl esters are frequently used as protecting groups due to their ease of introduction and removal under mild basic conditions. chemistrysteps.com Enzymatic methods for the synthesis of carbohydrate esters are also gaining prominence, offering high regioselectivity under mild reaction conditions. nih.govresearchgate.net

Advanced Oxidation and Reduction Methodologies

The hydroxyl groups of the oxane-triol scaffold can be subjected to various oxidation and reduction reactions to introduce further functionality.

Oxidation: The secondary hydroxyl groups of this compound can be oxidized to ketones using a variety of reagents. masterorganicchemistry.comchemistryviews.org Milder, more selective oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are often preferred to avoid over-oxidation or side reactions. libretexts.org The resulting ketones are valuable intermediates that can be used for the introduction of new stereocenters via stereoselective reduction or for the formation of C-C bonds through reactions with organometallic reagents. The oxidation of monosaccharides can also convert aldehyde functional groups into carboxylic acids, forming sugar acids. libretexts.org

Reduction: While the hydroxyl groups themselves are not typically reduced directly, they can be converted into functional groups that are amenable to reduction. For instance, a hydroxyl group can be converted into a halide or a thioester, which can then be reductively removed to yield a deoxy sugar. This process allows for the selective removal of hydroxyl groups, which is a key strategy in the synthesis of many biologically important carbohydrates. The reduction of monosaccharides can also convert aldehyde or ketone groups into hydroxyl groups. libretexts.org

Strategies for Introducing Complex Aglycones

The attachment of a complex aglycone (the non-sugar part of a glycoside) to the this compound moiety is a crucial step in the synthesis of many natural products and pharmaceuticals. wikipedia.orgresearchgate.net The strategies for introducing these aglycones are extensions of the glycosylation methods described earlier.

The aglycone, which can range from a simple alcohol to a complex polycyclic structure like a steroid or flavonoid, acts as the glycosyl acceptor. uoanbar.edu.iqnih.gov A suitably activated this compound donor is then reacted with the aglycone under the appropriate conditions to form the desired glycoside.

Challenges in the introduction of complex aglycones often relate to the steric bulk and potential for side reactions of the aglycone. Therefore, careful selection of the glycosyl donor, promoter, and reaction conditions is essential to achieve a successful coupling with good yield and stereoselectivity. For intricate syntheses, a convergent strategy is often employed, where the complex aglycone and the carbohydrate moiety are synthesized separately and then coupled at a late stage.

Table 2: Summary of Derivatization Reactions

| Reaction Type | Reagents and Conditions | Product |

|---|---|---|

| Glycosylation (as donor) | Trichloroacetimidate donor, TMSOTf | Glycoside |

| Glycosylation (as acceptor) | Glycosyl bromide donor, AgOTf | Glycoside |

| Benzylation | BnBr, NaH, DMF | Benzyl ether |

| Acetylation | Ac₂O, pyridine | Acetyl ester |

| Oxidation | PCC, CH₂Cl₂ | Ketone |

| Deoxygenation (via tosylate) | 1. TsCl, pyridine; 2. LiAlH₄ | Deoxy derivative |

Spectroscopic Fingerprinting and Advanced Characterization of 3s,5r Oxane 3,4,5 Triol Based Structures

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the covalent framework of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the chemical environment, connectivity, and stereochemical relationships of the hydrogen and carbon atoms within (3S,5R)-oxane-3,4,5-triol.

¹H NMR Spectroscopy is used to identify the number of distinct proton environments and their neighboring protons through spin-spin coupling. For this compound, the spectrum would reveal signals for the protons on the oxane ring and the hydroxyl groups. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms and the magnetic anisotropy of the ring. Coupling constants (J-values) extracted from the signal multiplicities provide critical information about the dihedral angles between adjacent protons, which helps in assigning their relative stereochemistry (axial vs. equatorial).

¹³C NMR Spectroscopy , often acquired with proton decoupling, shows a single peak for each unique carbon atom. The chemical shifts indicate the nature of the carbon atom (e.g., C-O, C-C). Further insight is gained from experiments like Distortionless Enhancement by Polarization Transfer (DEPT). uvic.ca DEPT-135, for instance, distinguishes between CH and CH₃ groups (positive signals) and CH₂ groups (negative signals), while quaternary carbons are absent. emerypharma.com This would be crucial for identifying the C2 methylene (B1212753) group in the structure. uvic.ca

2D NMR Techniques are essential for assembling the molecular structure.

Correlation Spectroscopy (COSY) maps the coupling relationships between protons, establishing the sequence of H-C-C-H connections around the ring. emerypharma.com

Heteronuclear Single Quantum Coherence (HSQC) correlates each proton signal with the signal of the carbon atom it is directly attached to, allowing for unambiguous assignment of both ¹H and ¹³C resonances. hmdb.ca

Based on data from structurally similar compounds like D-xylopyranose, a set of expected NMR data for this compound can be predicted. nih.govomicronbio.com The primary difference would be the absence of a hydroxyl group at C2, resulting in an upfield shift for the C2 signal in the ¹³C NMR spectrum and the appearance of two distinct geminal proton signals in the ¹H NMR spectrum.

Interactive Table: Expected NMR Data for this compound in D₂O

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | DEPT-135 | Key COSY Correlations | Key HMBC Correlations |

| 2 | ~1.6-1.9 (m) | ~35-40 | Negative | H3 | C3, C4 |

| 3 | ~3.5-3.7 (m) | ~70-75 | Positive | H2, H4 | C2, C4, C5 |

| 4 | ~3.8-4.0 (m) | ~68-73 | Positive | H3, H5 | C2, C3, C5 |

| 5 | ~3.9-4.1 (m) | ~75-80 | Positive | H4, H6 | C3, C4, C6 |

| 6 | ~3.6 (dd), ~3.8 (dd) | ~60-65 | Negative | H5 | C4, C5 |

Advanced Mass Spectrometry Techniques for Molecular Characterization (e.g., HR-LCMS)

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), is a powerful tool for determining the elemental composition and structural features of a molecule. For this compound, HR-LCMS using a soft ionization technique like Electrospray Ionization (ESI) would provide an accurate mass measurement of the molecular ion. nih.govrsc.org

The high mass accuracy of HRMS allows for the calculation of a unique elemental formula (C₅H₁₀O₄ for this compound), distinguishing it from other isobaric species. In positive-ion mode, the compound would typically be observed as protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. researchgate.net

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID) of the selected molecular ion, provide valuable structural information through fragmentation analysis. researchgate.netyoutube.com The fragmentation patterns of pyranose rings are well-studied and typically involve:

Dehydration: Sequential loss of water molecules (H₂O) from the hydroxyl groups.

Cross-ring cleavage: Scission of the oxane ring, leading to characteristic fragment ions that reveal the substitution pattern. researchgate.net

Loss of small neutral molecules: Elimination of fragments such as formaldehyde (B43269) (CH₂O) from the exocyclic carbon.

These fragmentation pathways allow for detailed structural characterization, complementing the data obtained from NMR spectroscopy. acs.org

Interactive Table: Predicted HRMS Data for this compound

| Ion Species | Calculated m/z | Fragmentation Pathway | Expected Fragment m/z |

| [M+H]⁺ | 135.0652 | - H₂O | 117.0546 |

| [M+Na]⁺ | 157.0471 | - 2H₂O | 99.0441 |

| Cross-ring cleavage | Various |

Vibrational Spectroscopy (IR, Raman) for Structural Confirmation

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of chemical bonds. thermofisher.com These techniques are complementary and are used to confirm the presence of key functional groups within this compound.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the vibrations of specific bonds. thermofisher.com For the target molecule, the IR spectrum would be dominated by:

A strong, broad absorption band in the 3600–3200 cm⁻¹ region, characteristic of O-H stretching vibrations in the hydrogen-bonded hydroxyl groups. nih.gov

Multiple sharp bands in the 3000–2850 cm⁻¹ region, corresponding to C-H stretching vibrations of the methylene and methine groups on the oxane ring.

A series of strong bands in the 1200–1000 cm⁻¹ region, which are characteristic of C-O stretching vibrations.

Raman Spectroscopy involves the inelastic scattering of monochromatic light from a laser source. utah.edu While O-H bonds typically produce weak Raman signals, the C-C and C-O backbone of the oxane ring provides a rich Raman spectrum, offering complementary information to the IR data. rsc.org Analysis of the vibrational modes of the parent tetrahydropyran (B127337) ring can assist in assigning the bands related to the core structure. caltech.edu

Interactive Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| O-H Stretch | 3600–3200 | Weak | Strong, Broad (IR) |

| C-H Stretch | 3000–2850 | 3000–2850 | Medium-Strong |

| C-O Stretch | 1200–1000 | 1200–1000 | Strong (IR) |

| Ring Vibrations | < 1200 | < 1200 | Medium-Strong |

X-ray Crystallography for Absolute Stereochemistry Determination

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. mdpi.comnih.gov This technique requires growing a high-quality single crystal of this compound.

The process involves irradiating the crystal with a focused beam of X-rays and measuring the diffraction pattern produced by the electrons in the molecule. mdpi.com The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the positions of all non-hydrogen atoms can be determined with high precision.

For a chiral molecule like this compound, SCXRD can unambiguously establish the absolute configuration. By carefully analyzing anomalous dispersion effects, the Flack parameter can be calculated. A value close to zero for a given enantiomeric model confirms that the assigned stereochemistry—in this case, (3S, 5R)—is correct. The analysis provides precise bond lengths, bond angles, and torsion angles, defining the exact conformation (e.g., chair, boat) of the oxane ring in the solid state. researchgate.net

Interactive Table: Hypothetical Crystallographic Data for this compound

| Parameter | Example Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.8 |

| b (Å) | 8.5 |

| c (Å) | 12.1 |

| Volume (ų) | 595.0 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.50 |

| Flack Parameter | ~0.0 |

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Analysis

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. wikipedia.org These methods are highly sensitive to the stereochemistry of the molecule and are valuable for confirming the absolute configuration in solution. leidenuniv.nlkud.ac.in

Optical Rotatory Dispersion (ORD) measures the change in optical rotation as a function of wavelength. wikipedia.org As the wavelength of polarized light approaches an electronic absorption band of a chromophore, the magnitude of the rotation changes dramatically, a phenomenon known as the Cotton effect. kud.ac.in For sugars, the hydroxyl and ring oxygen atoms act as chromophores in the vacuum UV region. The sign and shape of the Cotton effect curve are characteristic of the stereochemical environment of these chromophores. acs.org The specific rotation of sugars is highly dependent on their stereochemistry; for example, pure α-D-glucopyranose and β-D-glucopyranose have specific rotations of +112.2 and +18.7, respectively. libretexts.org

Circular Dichroism (CD) measures the difference in absorption of left- and right-circularly polarized light. youtube.com A CD spectrum consists of positive or negative peaks corresponding to the electronic transitions of the chromophores within the chiral molecule. The spatial arrangement of the hydroxyl groups on the oxane ring of this compound would produce a unique CD spectrum. This experimental spectrum can be compared with spectra predicted by quantum-chemical calculations for both the (3S,5R) and its enantiomeric (3R,5S) form. A match between the experimental and calculated spectrum provides strong evidence for the absolute configuration of the molecule in solution. researchgate.net

Computational Chemistry and Theoretical Modeling of 3s,5r Oxane 3,4,5 Triol Systems

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity

Table 1: Illustrative Data from Quantum Chemical Calculations

This table is a template demonstrating the type of data that would be generated from DFT or ab initio calculations. No published data is currently available for (3S,5R)-oxane-3,4,5-triol.

| Calculated Property | Method/Basis Set | Predicted Value |

| Ground State Energy | B3LYP/6-31G(d) | Data not available |

| Dipole Moment | MP2/cc-pVTZ | Data not available |

| HOMO Energy | B3LYP/6-31G(d) | Data not available |

| LUMO Energy | B3LYP/6-31G(d) | Data not available |

| HOMO-LUMO Gap | B3LYP/6-31G(d) | Data not available |

Molecular Dynamics Simulations for Solvation and Intermolecular Interactions

While MD simulations are commonly applied to carbohydrates and related molecules like tetrahydropyran (B127337) (THP), specific studies detailing the solvation and intermolecular interactions of this compound have not been identified in the scientific literature. rsc.org

Computational Studies of Ligand Interactions (excluding specific biological outcomes)

Computational docking and simulation methods are used to predict how a small molecule, or ligand, might bind to a larger receptor molecule. These studies can identify likely binding poses, calculate the strength of the interaction, and detail the specific intermolecular forces—such as hydrogen bonds and hydrophobic contacts—that stabilize the complex. mdpi.com Investigating the ligand interactions of this compound would involve docking it into the active site of a relevant protein to understand its potential as a binder, independent of any specific biological function.

Currently, there are no published computational studies that specifically detail the ligand interaction profile of this compound with any receptor.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

Quantum mechanical methods can be employed to predict spectroscopic properties, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. ruc.dk By calculating the magnetic shielding of each nucleus in a molecule's optimized geometry, a theoretical NMR spectrum can be generated. illinois.edu This is particularly useful for confirming chemical structures, assigning experimental spectra, and, in the case of stereoisomers like this compound, predicting the unique spectral signature that arises from its specific three-dimensional arrangement.

While the temperature dependence of NMR spectra has been studied for related compounds like 1,3,5-trioxane (B122180) and tetrahydropyran, there is no specific literature available that reports the predicted NMR chemical shifts for this compound. actachemscand.org

Table 2: Illustrative Predicted NMR Chemical Shifts

This table is a template showing the kind of data that would be produced from NMR prediction studies. No published data is currently available for this compound.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C2 | Data not available | Data not available |

| C3 | Data not available | Data not available |

| C4 | Data not available | Data not available |

| C5 | Data not available | Data not available |

| C6 | Data not available | Data not available |

Development of Force Fields for Oxane-Based Carbohydrates

A force field is a set of parameters and equations used in molecular mechanics and MD simulations to describe the potential energy of a system of particles. github.io Developing a robust force field for a class of molecules, such as oxane-based carbohydrates, is a complex process that involves parameterizing bond lengths, angles, dihedral angles, and non-bonded interactions to accurately reproduce experimental data or high-level quantum mechanical calculations. cresset-group.com Such a force field would enable large-scale simulations of systems containing this compound.

While general force fields for carbohydrates and pyranose-containing structures exist, there is no indication in the literature of the development of a force field specifically parameterized for or validated against data from this compound.

Role of 3s,5r Oxane 3,4,5 Triol As a Substructure in Complex Carbohydrates and Natural Products Chemistry

Occurrence and Structural Elucidation in Glycosides

The D-mannopyranose ring, embodying the (3S,5R)-oxane-3,4,5-triol substructure, is a common glycosidic partner for a wide range of aglycones, including megastigmanes, steroids, and flavonoids. The structural elucidation of these complex molecules relies heavily on a combination of spectroscopic and chemical methods.

Megastigmane Glycosides: These compounds are a class of norisoprenoids found in various plants. While many are glycosylated with glucose, mannose-containing variants exist. For instance, megastigmane glycosides have been isolated from the leaves of Streblus ilicifolius. nih.gov The structural determination of such compounds is typically achieved through extensive analysis of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (such as COSY, HSQC, and HMBC experiments) to piece together the connectivity of the aglycone and the sugar. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to confirm the molecular formula. The absolute configuration of the sugar moiety is often determined by acid hydrolysis followed by chromatographic analysis of the liberated monosaccharide against authentic standards.

Steroidal Glycosides: Often referred to as saponins (B1172615), these compounds are widely distributed in the plant kingdom and exhibit a broad spectrum of biological activities. nih.gov The sugar chains attached to the steroidal aglycone can be complex and frequently include D-mannose. For example, steroidal saponins isolated from the genera Dracaena and Sansevieria feature diverse oligosaccharide chains where mannose is a constituent sugar. nih.gov Elucidation involves NMR and mass spectrometry to define the aglycone structure and the sugar sequence. researchgate.netrsc.org Chemical degradation and enzymatic hydrolysis are also key techniques to break down the molecule into smaller, more easily identifiable fragments of the aglycone and constituent sugars. nih.gov

Flavonoid Glycosides: Flavonoids are a major class of plant secondary metabolites, and their glycosylation patterns are incredibly diverse. nih.govscispace.com Mannose is a frequently encountered sugar in these glycosides. The structure of a flavonoid mannoside is determined by identifying the flavonoid aglycone (e.g., quercetin, kaempferol) and the sugar unit. UV-Vis spectroscopy provides initial clues about the flavonoid class and oxygenation pattern. Complete structural assignment relies on mass spectrometry to determine the molecular weight and fragmentation patterns, and extensive NMR analysis to establish the nature of the sugar, its stereochemistry, and the precise point of attachment to the flavonoid core. ukm.myresearchgate.netslideshare.net

| Glycoside Class | General Aglycone Type | Common Natural Sources | Key Structural Elucidation Techniques |

|---|---|---|---|

| Megastigmane Glycosides | Norisoprenoid (C13) | Streblus ilicifolius, various fruits and flowers | HRESIMS, 1D/2D NMR, Acid Hydrolysis |

| Steroidal Glycosides (Saponins) | Steroid or Triterpenoid | Dracaena spp., Sansevieria spp., Paris polyphylla | NMR, Mass Spectrometry, Enzymatic Hydrolysis |

| Flavonoid Glycosides | Flavonoid (e.g., Kaempferol) | Widespread in fruits, vegetables, and medicinal plants | UV-Vis, LC-MS, 1D/2D NMR |

Synthetic Mimicry and Analog Design of Naturally Occurring Oxane-Triol Containing Structures

The significant biological roles of mannose-containing natural products have made them attractive targets for chemical synthesis and analog design. The goal of such work is often to create simplified or modified structures that retain or enhance biological activity, improve stability, or can be used as tools to probe biological processes.

A major challenge in this field is the stereoselective synthesis of the β-mannosidic linkage, which is notoriously difficult to form due to steric hindrance from the axial C-2 substituent and unfavorable anomeric effects. researchgate.netnih.gov Chemists have developed several sophisticated strategies to overcome this, such as the Crich β-mannosylation, which involves the activation of an α-mannosyl sulfoxide (B87167) donor. wikipedia.orgnih.gov

Analog design often involves modifying the core this compound structure. This can include:

Iminosugar Formation: Replacing the endocyclic oxygen atom with nitrogen creates iminosugar analogs. These compounds, such as deoxymannojirimycin, can be potent inhibitors of mannosidases, enzymes that process mannose-containing glycans. nih.govnih.gov

Deoxygenation or Fluorination: Removing or replacing specific hydroxyl groups can probe the importance of hydrogen bonding interactions or enhance metabolic stability.

C-Glycoside Synthesis: Replacing the anomeric oxygen with a methylene (B1212753) group (CH₂) creates C-glycosides. These analogs are resistant to enzymatic hydrolysis by glycosidases, making them more stable drug candidates. wikipedia.org

Scaffold Mimicry: Entirely synthetic molecules can be designed to present key functional groups in a spatial arrangement that mimics the mannose ring, serving as enzyme inhibitors or receptor antagonists. frontiersin.orgacs.org

These synthetic mimics and analogs are invaluable tools in medicinal chemistry and chemical biology, enabling the development of new therapeutic agents and a deeper understanding of the role of the this compound substructure in biological systems. frontiersin.org

Q & A

Q. How can (3S,5R)-oxane-3,4,5-triol be synthesized and structurally characterized in a laboratory setting?

- Methodology : Use regioselective oxidation of monosaccharides (e.g., glucose derivatives) followed by stereochemical control via chiral catalysts. Structural confirmation requires NMR (¹H, ¹³C, and DEPT for stereochemistry), mass spectrometry (HRMS for molecular formula), and X-ray crystallography for absolute configuration .

- Key Data : Compare spectral data with structurally analogous compounds like β-D-glucopyranosides (e.g., α-arbutin in ) to validate hydroxyl group positions and stereochemistry .

Q. What analytical techniques are optimal for quantifying this compound in complex biological matrices?

- Methodology : Employ GC-MS with derivatization (e.g., silylation) to enhance volatility, coupled with SIMCA (soft independent modeling of class analogy) for metabolite identification in metabolomic studies .

- Validation : Cross-reference retention indices and fragmentation patterns with databases like mzCloud ( ) to resolve co-eluting isomers .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its interaction with enzymes like tyrosinase or phosphatases?

- Experimental Design : Perform docking simulations (e.g., DOCK6 or FRED) to predict binding affinities, as demonstrated for N7G and N8G in phosphatase inhibition studies ( ). Validate with kinetic assays (e.g., IC₅₀ determination) .

- Data Interpretation : Compare docking scores (e.g., DOCK6 scores of -26.72 to -33.50 for similar oxane derivatives) with experimental inhibition constants to assess predictive accuracy .

Q. What strategies mitigate oxidative degradation of this compound during long-term stability studies?

- Methodology : Use accelerated stability testing under varying pH, temperature, and humidity. Monitor degradation products via HPLC-DAD-ELSD and identify intermediates using LC-QTOF-MS .

- Contradiction Analysis : If degradation rates conflict with Arrhenius predictions (e.g., unexpected stability in acidic conditions), investigate protective effects of hydroxyl group hydrogen bonding .

Q. How can computational models predict the metabolic fate of this compound in plant or microbial systems?

- Approach : Apply genome-scale metabolic modeling (GEMs) to map potential pathways (e.g., starch/sucrose metabolism in ). Validate with ¹³C-tracer experiments to track carbon flux .

- Limitations : Address discrepancies between predicted and observed metabolite profiles (e.g., unaccounted shunt pathways) by refining model constraints .

Data Contradiction & Reproducibility

Q. How should researchers resolve conflicting reports on the biological activity of this compound across studies?

- Case Study : If one study reports tyrosinase inhibition (e.g., like α-arbutin in ) while another shows no effect, verify assay conditions (e.g., pH, cofactors) and compound purity (>95% by LC-MS) .

- Recommendation : Use orthogonal assays (e.g., enzymatic vs. cellular) and share raw data via repositories like MetaboLights to enhance reproducibility .

Q. What factors explain variability in synthetic yields of this compound across laboratories?

- Critical Analysis : Compare reaction parameters (e.g., solvent polarity, catalyst loading) and intermediates. For example, highlights how protecting group strategies (e.g., trityl or benzyl) impact regioselectivity in similar triols .

- Solution : Optimize via DoE (Design of Experiments) to identify critical variables (e.g., temperature for epoxide ring-opening) .

Tables for Key Data Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.